1-(2-Fluorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions One common approach is the reaction of 2-fluoroaniline with an isocyanate derivative to form the urea linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the fluorophenyl group can introduce various functional groups.
Scientific Research Applications
1-(2-Fluorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and thiophenyl-pyridinyl groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-3-(pyridin-3-yl)urea: Lacks the thiophenyl group, which may affect its electronic properties and biological activity.
1-(2-Chlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea: Substitution of fluorine with chlorine can alter the compound’s reactivity and interactions.
1-(2-Fluorophenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea: Replacement of the thiophenyl group with a furan ring can impact the compound’s stability and electronic properties.
Uniqueness
1-(2-Fluorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea stands out due to the presence of both fluorophenyl and thiophenyl-pyridinyl groups, which confer unique electronic and steric properties. These features can enhance its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-15-3-1-2-4-16(15)21-17(22)20-9-12-7-14(10-19-8-12)13-5-6-23-11-13/h1-8,10-11H,9H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAPBTDGDMGWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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